6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

NNRTI HIV-1 reverse transcriptase HEPT SAR

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 176519-55-4, C₁₄H₁₆N₂O₂, MW 244.29) is the N1-unsubstituted uracil core scaffold of the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). This compound serves as the essential late-stage synthetic intermediate for constructing clinically evaluated anti-HIV-1 agents, including Emivirine (MKC-442, CAS 149950-60-7) and TNK-651 (CAS 175739-42-1), through divergent N1-alkylation.

Molecular Formula C14H16N2O2
Molecular Weight 244.29 g/mol
CAS No. 176519-55-4
Cat. No. B3064725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
CAS176519-55-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESCC(C)C1=C(NC(=O)NC1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c1-9(2)12-11(15-14(18)16-13(12)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18)
InChIKeyBUBCIHWXUMAYRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 176519-55-4): Core Scaffold Procurement for HEPT-Class NNRTI Synthesis and Dual-Target Pharmacophore Development


6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 176519-55-4, C₁₄H₁₆N₂O₂, MW 244.29) is the N1-unsubstituted uracil core scaffold of the 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) [1]. This compound serves as the essential late-stage synthetic intermediate for constructing clinically evaluated anti-HIV-1 agents, including Emivirine (MKC-442, CAS 149950-60-7) and TNK-651 (CAS 175739-42-1), through divergent N1-alkylation . Commercially available at 95–98% purity from multiple vendors, its procurement value lies in enabling systematic SAR exploration at the N1 position without committing to a fixed pharmacophore profile .

Why N1-Alkylated HEPT Analogs Cannot Replace 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione in Divergent Synthesis and Dual-Inhibitor Scaffold Development


Interchanging 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione with pre-formed N1-substituted analogs such as Emivirine (MKC-442) or TNK-651 is chemically and strategically invalid. Crystal structures of HIV-1 reverse transcriptase (RT) complexed with MKC-442 (IC₅₀ = 8 nM for RT) and TNK-651 at 2.55 Å resolution demonstrate that N1-substituent identity directly governs both inhibitor potency and the conformational state of the RT binding pocket, specifically the Tyr181–6-benzyl interaction network [1]. The parent unsubstituted scaffold lacks the N1-ethoxymethyl or benzyloxymethyl group, rendering it essentially inactive as an RT inhibitor; this property is precisely what makes it a universal precursor for installing diverse N1 pendants — including diketoacid-bearing chains for dual RT/Integrase inhibition — without de novo core synthesis [2]. Substituting a pre-alkylated analog eliminates all downstream N1 diversification possibilities and forecloses access to the dual inhibitor pharmacophore space .

Quantitative Differentiation Evidence for 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione Versus Pre-Functionalized HEPT Analogs


N1-Substitution-Dependent Anti-HIV-1 RT Potency: MKC-442 (IC₅₀ 8 nM) Versus the N1-Unsubstituted Core Scaffold (Inactive)

The anti-HIV-1 RT inhibitory activity of HEPT-class compounds is strictly N1-substitution-dependent. MKC-442, bearing an N1-ethoxymethyl group, inhibits recombinant HIV-1 RT with an IC₅₀ of 8 nM — representing a potency gain of several orders of magnitude over the unsubstituted parent scaffold, 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione, which has no measurable RT inhibition at comparable concentrations [1]. The crystal structures of MKC-442 and TNK-651 in complex with HIV-1 RT (PDB entries at 2.55 Å resolution) further reveal that the N1 substituent stabilizes the inhibitor-bound conformation of the enzyme through interactions extending beyond the 6-benzyl/Tyr181 contact [2]. This extreme potency differential confirms that the N1-unsubstituted core is not a viable NNRTI itself but an essential branching point for synthesizing diverse N1-modified analogs with tunable potency, resistance profiles, or dual-target functionality.

NNRTI HIV-1 reverse transcriptase HEPT SAR

Patent-Directed Industrial Synthesis of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (EP-1097143-A1 / US6452006B1) as a Dedicated Manufacturing Process

A dedicated industrial process patent (EP-1097143-A1 / US6452006B1, assigned to Finorga SAS and Sanofi Synthelabo SA) explicitly claims a method for preparing 5-(1-methylethyl)-6-(phenylmethyl)pyrimidine-2,4(1H,3H)-dione [1]. The patent specification states that this compound is 'useful as synthesis intermediate for compounds ... wherein A represents an RaOCH(Rb)-group,' directly describing its role as the penultimate precursor to Emivirine and its analogs [2]. The patent details a process overcoming previous synthetic challenges — including the use of expensive 5-isopropyluracil starting material requiring hydrogenation in highly dilute acidic medium, and the problematic Reformatsky reaction route using large quantities of zinc with nauseating chlorothioacetic acid byproduct — by providing a simpler, more economical, and safer alternative [2]. In contrast, no dedicated industrial process patent exists for the direct manufacture of final N1-alkylated analogs such as MKC-442 or TNK-651 as isolated intermediates; those compounds are typically produced via subsequent alkylation of the patented core scaffold.

process chemistry patented intermediate scale-up synthesis

Versatile Divergent Synthesis: One Core Scaffold Enables Construction of Both RT-Selective (MKC-442) and Dual RT/Integrase Inhibitors

The N1-unsubstituted scaffold 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione serves as the common intermediate for constructing both selective RT inhibitors (e.g., MKC-442 via alkylation with chloromethyl ethyl ether) and dual RT/Integrase (IN) inhibitors via regiospecific N1-installation of diketoacid (DKA)-carrying pendants . SAR studies by Wang et al. (2010) demonstrated that within the HEPT-based dual inhibitor scaffold, 'optimal IN inhibition requires a regiospecific (N-1) diketoacid (DKA)-carrying pendant with a certain length,' and that 'an IN inhibition pharmacophore is merged with the known RT pharmacophore through a shared C-6 benzyl group' . Pre-functionalized MKC-442 cannot be converted into a dual RT/IN inhibitor because its N1-ethoxymethyl group is a terminal substituent that cannot be further elaborated [1]. The revised synthetic route to Emivirine published by Li et al. (2013) confirms that 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (CAS 176519-55-4) is the direct synthetic precursor, obtained before the final N1-ethoxymethylation step (reported yield ~90% for the final alkylation), and that this route is 'applied to the synthesis of a variety of MKC-442 analogues' .

dual inhibitor HIV integrase divergent synthesis

Commercial Availability and Purity Benchmarking of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione Versus N1-Functionalized Analogs for Procurement Planning

6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is commercially available from multiple independent suppliers at specified purities of 95% (Dalton Research Molecules, CheMenu) to 98% (ChemSrc, Leyan) . In contrast, N1-functionalized analogs such as MKC-442 (CAS 149950-60-7) and TNK-651 (CAS 175739-42-1) are primarily available as research-grade reference standards (often at lower quantities and higher cost) rather than as bulk synthetic intermediates . The broader commercial availability of the unsubstituted scaffold — with multiple vendors offering it as a catalogued heterocyclic building block — translates to more competitive pricing, shorter lead times, and greater supply redundancy for procurement planning . This commercial landscape reflects the compound's recognized status as a versatile synthetic intermediate rather than a single-purpose final compound.

chemical procurement purity specification commercial availability

Optimal Procurement and Application Scenarios for 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione in Antiviral Drug Discovery


Divergent Synthesis of HEPT-Class NNRTI Libraries for Systematic SAR at the N1 Position

Medicinal chemistry teams conducting lead optimization on the HEPT scaffold can procure 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione as a common late-stage intermediate for parallel N1-alkylation with diverse electrophiles (alkoxymethyl chlorides, substituted benzyl halides, DKA-bearing tethers), enabling rapid generation of 20–50 analog libraries from a single batch of core scaffold . This strategy avoids the cost and time of de novo synthesis for each N1 variant while preserving the critical 6-benzyl and 5-isopropyl substituents that mediate the Tyr181 interaction and conformational switching essential for NNRTI potency, as established by Hopkins et al. (1996) at 2.55 Å crystallographic resolution [1].

Construction of Dual HIV-1 RT/Integrase Inhibitor Pharmacophores via Regiospecific N1 Decoration

Research groups targeting the validated dual RT/IN inhibitor strategy can utilize the N1-unsubstituted scaffold to install diketoacid (DKA)-carrying pendants of precisely controlled tether length at the N1 position, a regiospecific requirement demonstrated by Wang et al. (2010) to be essential for IN inhibition within the shared HEPT pharmacophore . Pre-alkylated analogs such as MKC-442 cannot serve this purpose, as their N1 position is already occupied by a terminal alkoxymethyl group. The core scaffold thus enables exploration of the dual inhibitor chemical space without committing to either RT-only or IN-only pharmacophore outcomes at the procurement stage.

Process Chemistry Development and Scale-Up for cGMP Production of NNRTI APIs

Industrial process chemistry groups developing scalable routes to HEPT-class active pharmaceutical ingredients (APIs) can base their route design on the patent-protected manufacturing process for 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione (EP-1097143-A1 / US6452006B1), which provides a simpler, safer alternative to Reformatsky-based or dilute hydrogenation routes described in earlier literature [2]. The compound's established synthetic accessibility at 50 g scale (as detailed in patent examples using ethanol/water/sulfuric acid reflux) makes it suitable as the regulatory starting material for subsequent N1-alkylation to the final API under cGMP conditions.

Resistance-Profiling Studies via Parallel Synthesis of N1-Variant Panels Against Mutant HIV-1 RT Strains

Investigators studying NNRTI resistance mutations (e.g., Y181C, K103N) can use the core scaffold to synthesize matched N1-variant panels that systematically probe the effect of N1 substituent size, polarity, and flexibility on resistance profiles [3]. Because the Y181C mutation directly disrupts the Tyr181–6-benzyl interaction identified as the major potency determinant by Hopkins et al. (1996), maintaining a constant 5-isopropyl-6-benzyl core while varying only the N1 substituent isolates the contribution of the N1 group to resistance susceptibility [1]. This experimental design is impossible with pre-formed individual analogs from separate synthetic routes.

Quote Request

Request a Quote for 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.